molecular formula C6H9NO B12819202 (1R,2S)-2-hydroxycyclopentane-1-carbonitrile

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile

Cat. No.: B12819202
M. Wt: 111.14 g/mol
InChI Key: LXEPXMXJJFJNOU-RITPCOANSA-N
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Description

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a hydroxyl group and a nitrile group attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.

    Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: Both the hydroxyl and nitrile groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile depends on its specific application. In general, the compound’s functional groups (hydroxyl and nitrile) interact with molecular targets through various pathways, such as hydrogen bonding, nucleophilic attack, and coordination with metal ions. These interactions can influence biological activity, reactivity, and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with opposite stereochemistry.

    2-hydroxycyclopentane-1-carbonitrile: A racemic mixture of both enantiomers.

    Cyclopentane-1-carbonitrile: Lacks the hydroxyl group.

Uniqueness

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R,2S)-2-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m1/s1

InChI Key

LXEPXMXJJFJNOU-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C#N

Canonical SMILES

C1CC(C(C1)O)C#N

Origin of Product

United States

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